2'-Sulfamoyl-biphenyl-4-carboxylic acid

Description

Molecular Formula and Basic Chemical Properties

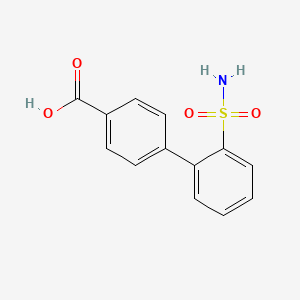

2'-Sulfamoyl-biphenyl-4-carboxylic acid possesses the molecular formula C13H11NO4S, reflecting its composition of thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 277.3 grams per mole across multiple chemical databases, with slight variations in precision depending on the source. The compound exists as a solid at room temperature, typically appearing as a white to yellow solid depending on purity and preparation methods.

The structural framework consists of two benzene rings connected through a single carbon-carbon bond, characteristic of biphenyl compounds. The distinguishing features include the presence of a sulfamoyl group (SO2NH2) attached to the 2' position of one phenyl ring and a carboxylic acid group (COOH) located at the 4 position of the other phenyl ring. This specific substitution pattern creates a compound with both acidic and basic functional group characteristics.

Table 1: Basic Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H11NO4S | |

| Molecular Weight | 277.3 g/mol | |

| Physical State | Solid | |

| Appearance | White to Yellow Solid | |

| Storage Temperature | 2-8°C |

Structural Identifiers and Database Registry Information

The compound is uniquely identified through several standardized chemical identifier systems that facilitate its recognition across different chemical databases and regulatory frameworks. The Chemical Abstracts Service number 352615-90-8 serves as the primary registry identifier for this compound. The International Union of Pure and Applied Chemistry name has been standardized as 4-(2-sulfamoylphenyl)benzoic acid, which directly describes the structural arrangement of functional groups.

The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's structure as C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N. This notation system allows for precise structural communication in computational chemistry applications and database searches. The International Chemical Identifier key LYHKPAIFSGHBPU-UHFFFAOYSA-N provides another unique identifier that enables cross-referencing across multiple chemical information systems.

Table 2: Chemical Identifiers and Registry Numbers

Alternative Chemical Names and Synonyms

The compound is known by numerous systematic and common names that reflect different naming conventions and structural descriptions. The primary International Union of Pure and Applied Chemistry name, 4-(2-sulfamoylphenyl)benzoic acid, emphasizes the substitution pattern on the biphenyl framework. Alternative systematic names include 2'-(aminosulfonyl)[1,1'-biphenyl]-4-carboxylic acid, which provides another perspective on the functional group arrangement.

Various commercial and database-specific synonyms exist for this compound, including 2'-Sulfamoyl-[1,1'-biphenyl]-4-carboxylic acid and 2'-Sulphamoyl-[1,1'-biphenyl]-4-carboxylic acid, representing different spelling conventions for the sulfamoyl group. The diversity of naming reflects the compound's presence in multiple chemical databases and commercial catalogs, each potentially employing slightly different nomenclature systems.

Table 3: Chemical Names and Synonyms

Structural Analysis and Functional Group Arrangement

The biphenyl core structure of this compound consists of two phenyl rings connected through a single carbon-carbon bond, allowing for rotational freedom around this axis. The substitution pattern places the sulfamoyl group in the ortho position relative to the biphenyl linkage on one ring, while the carboxylic acid group occupies the para position on the opposite ring. This arrangement creates a molecule with distinct electronic and steric properties compared to other biphenyl derivatives.

The sulfamoyl functional group (SO2NH2) introduces both hydrogen bond donor and acceptor capabilities through its amino and sulfonyl components. The sulfonyl group provides strong electron-withdrawing effects, influencing the electronic distribution throughout the biphenyl system. Simultaneously, the carboxylic acid group contributes additional hydrogen bonding potential and acidic properties, creating a compound with multiple sites for intermolecular interactions.

The molecular geometry and electronic distribution have been characterized through computational methods, with the compound showing specific three-dimensional conformational preferences. The presence of both electron-withdrawing and polar functional groups creates distinct electrostatic potential surfaces that influence the compound's interactions with biological targets and other molecules.

Physical and Chemical Properties

The melting point and physical characteristics of this compound have not been extensively documented in the available literature, with most sources indicating that comprehensive physical property data remains unavailable. The compound typically appears as a white to yellow solid, with color variations potentially reflecting differences in purity or crystalline form. Storage recommendations suggest maintaining the compound at reduced temperatures between 2-8 degrees Celsius to ensure stability.

Solubility characteristics and other fundamental physical properties such as boiling point, density, and refractive index have not been systematically reported in the available chemical literature. This limited physical property characterization reflects the compound's specialized nature and its primary use in research applications rather than large-scale industrial processes. The absence of comprehensive physical property data also suggests that detailed physicochemical studies may represent an area for future research investigation.

Table 4: Available Physical Properties

Propriétés

IUPAC Name |

4-(2-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHKPAIFSGHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375221 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352615-90-8 | |

| Record name | 2'-Sulfamoyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352615-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’-Sulfamoyl-biphenyl-4-carboxylic acid can be synthesized through a series of chemical reactions involving starting materials such as biphenyl derivatives. One common method involves the sulfonation of biphenyl followed by carboxylation. The reaction conditions typically include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2’-Sulfamoyl-biphenyl-4-carboxylic acid often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Safety measures are also crucial to handle the reactive intermediates and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Sulfamoyl-biphenyl-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Applications De Recherche Scientifique

Chemical Properties and Structure

2'-Sulfamoyl-biphenyl-4-carboxylic acid is characterized by the following molecular properties:

- Molecular Formula : CHNOS

- Molecular Weight : 486.5 g/mol

- Chemical Structure : The compound features a biphenyl core with a sulfamoyl group and a carboxylic acid functional group, contributing to its biological activity .

Antagonistic Activity

Recent studies have highlighted the potential of this compound as a scaffold for developing antagonists targeting specific receptors. For instance, it has been explored in the context of P2Y receptors, which are implicated in various physiological processes including inflammation and pain signaling. The compound's structure allows for modifications that enhance receptor binding affinity and selectivity .

Inhibition of Carbonic Anhydrases

The compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, which play crucial roles in physiological processes such as respiration and fluid balance. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and epilepsy. The biphenyl-sulfamoyl structure contributes to the potency and selectivity of the inhibitors derived from this compound .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in animal models. The results indicated significant reductions in inflammatory markers when administered, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another research focused on the anticancer potential of this compound, where it demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Toxicological Profile

The environmental and toxicological assessments of this compound reveal its safety profile across various applications. It has been subjected to rigorous testing to ascertain its effects on human health and ecological systems, ensuring that any therapeutic use does not pose significant risks .

Mécanisme D'action

The mechanism of action of 2’-Sulfamoyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Positional Isomers of Sulfamoyl-Substituted Biphenyl Carboxylic Acids

Key structural analogs include sulfamoyl-substituted biphenyl carboxylic acids with variations in the sulfamoyl and carboxylic acid positions. These isomers exhibit distinct physicochemical and biological profiles:

Key Observations :

- Positional isomerism directly impacts molecular interactions. For example, the 2'-sulfamoyl group in the lead compound may enhance binding to carbonic anhydrase compared to 3'- or 4'-substituted analogs, as steric and electronic effects modulate enzyme affinity .

- Solubility : The carboxylic acid group at the 4-position (vs. 3-position) improves aqueous solubility, critical for bioavailability .

Non-Sulfamoyl Biphenyl Carboxylic Acids

Unsubstituted or differently substituted biphenyl carboxylic acids serve as reference compounds:

Key Observations :

- The sulfamoyl group in this compound provides a dual advantage: (1) enhanced solubility via hydrogen bonding and (2) targeted enzyme inhibition, absent in hydroxyl- or formyl-substituted analogs .

Pharmacologically Active Analogous Structures

- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with a biphenyl moiety (CAS: Not provided) demonstrated potent antitumor activity against colon carcinomas. While structurally distinct, its biphenyl-carboxylic acid core highlights the scaffold’s versatility in drug design .

Research Findings and Implications

- Enzyme Inhibition : this compound’s efficacy in carbonic anhydrase inhibition is attributed to the optimal spatial arrangement of its sulfamoyl and carboxylic acid groups, enabling dual interactions with the enzyme’s active site .

- Synthetic Accessibility : Commercial availability of positional isomers (e.g., 2'-, 3'-, and 4'-sulfamoyl derivatives) facilitates structure-activity relationship (SAR) studies .

- Therapeutic Potential: Unlike non-sulfamoyl analogs, this compound’s sulfonamide moiety aligns with known pharmacophores for targeting metalloenzymes, suggesting utility in glaucoma, epilepsy, or cancer therapy .

Activité Biologique

2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS No. 352615-90-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, which is crucial for its therapeutic potential. Its structural properties allow it to interact with enzyme active sites, thereby modulating their activity. Such inhibition can be beneficial in treating various diseases where enzyme dysregulation is a factor.

Key Enzymatic Targets

- Carbonic Anhydrases : These enzymes are involved in various physiological processes, including respiration and acid-base balance. Inhibition by this compound may have implications in conditions such as glaucoma and certain types of cancer.

- Matrix Metalloproteinases (MMPs) : These enzymes play a role in extracellular matrix remodeling and are implicated in cancer metastasis. The inhibition of MMPs could potentially reduce tumor invasiveness.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. This activity may be attributed to its ability to disrupt microbial metabolic processes or inhibit essential enzymes required for bacterial survival.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can mitigate inflammatory responses are of significant interest in therapeutic research.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the growth of specific bacterial strains, indicating its potential as an antibiotic agent.

- Animal Models : Research involving animal models has demonstrated that treatment with this compound can lead to reduced markers of inflammation and improved outcomes in models of disease characterized by excessive inflammatory responses.

- Mechanistic Studies : Detailed investigations into the mechanism of action have revealed that the compound interacts with target enzymes through competitive inhibition, which is critical for understanding its pharmacological profile.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for their biological effects:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Aminobenzene sulfonamide | Antibacterial | Inhibition of bacterial folate synthesis |

| Sulfanilamide | Antimicrobial | Competitive inhibition of dihydropteroate synthase |

| 4-Aminobenzoic acid | Anti-inflammatory | COX inhibition |

Q & A

Q. What computational tools predict interactions with biological targets (e.g., enzymes)?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to model binding affinity with sulfonamide-targeted proteins (e.g., carbonic anhydrase) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the biphenyl-sulfamoyl scaffold .

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.